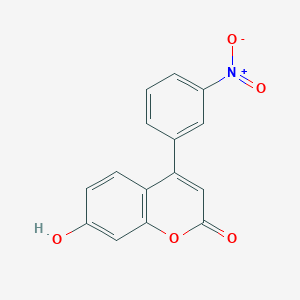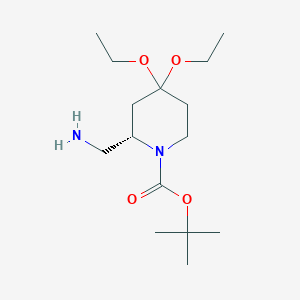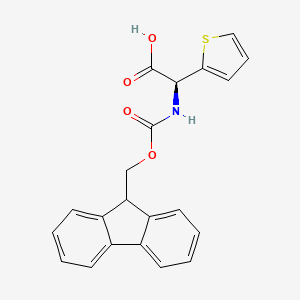
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid
説明
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid, also known as 2-QT, is an organic compound with a molecular formula of C10H8N2O2S. It is a colorless crystalline solid that is insoluble in water and soluble in organic solvents. 2-QT is a versatile molecule that has a variety of applications in the field of organic synthesis and scientific research.
作用機序
Target of Action
The primary target of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The compound interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity. Molecular docking studies have shown that the compound has a lower binding energy with the proteins in this pathway , suggesting a strong interaction and potential inhibitory effect.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By interacting with this pathway, the compound can potentially influence these cellular processes.
Result of Action
The compound’s action on the PI3K/AKT/mTOR pathway could lead to inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . This could result in a decrease in tumor growth and potentially contribute to anticancer effects.
実験室実験の利点と制限
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is a useful molecule for laboratory experiments due to its availability, low cost, and lack of toxicity. Additionally, the molecule is easy to handle and store, making it suitable for use in a variety of laboratory settings. However, there are some limitations to using 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid in laboratory experiments. For example, the molecule is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, the molecule can be difficult to purify due to its tendency to form insoluble complexes with transition metals.
将来の方向性
Future research on 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid could focus on its potential applications in medicine and drug development. For example, the molecule could be studied for its potential ability to act as an anti-cancer agent or to treat other diseases. Additionally, 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid could be studied for its potential use in the development of new materials, such as polymers and nanomaterials. Finally, further research could be conducted on the biochemical and physiological effects of the molecule, such as its ability to reduce cholesterol levels and its anti-inflammatory and anti-oxidant properties.
科学的研究の応用
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is a useful molecule for scientific research due to its ability to act as a chelating agent. It is used in the synthesis of transition metal complexes, which are important for a variety of applications in catalysis, materials science, and biochemistry. Additionally, 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid has been used for the synthesis of a variety of heterocycles, such as thiazolines and thiazolones, which are used as intermediates in organic synthesis.
特性
IUPAC Name |
2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12(18)11-7-19-13(16-11)15-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPYDLLSSUPBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



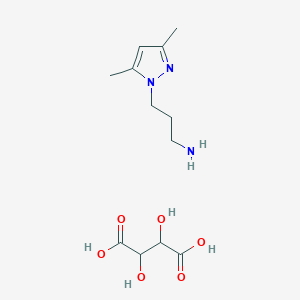


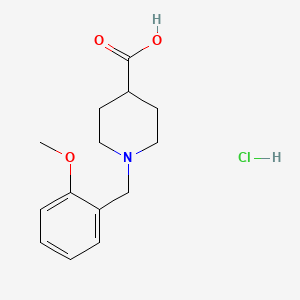

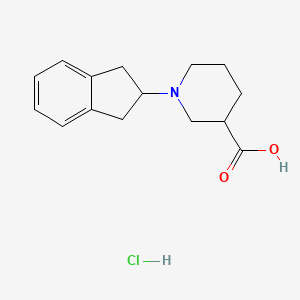
![2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride](/img/structure/B1388332.png)
![[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride](/img/structure/B1388334.png)


